molecular formula C16H10N4O B1417481 4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-64-9

4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B1417481
M. Wt: 274.28 g/mol
InChI Key: HVMPDLXOJHIWFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a patent that mentions retroviral protease inhibiting compounds , but it does not provide specific details about the synthesis of “4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile”.


Chemical Reactions Analysis

The same patent mentioned in the Synthesis Analysis section might contain relevant information, but the specific chemical reactions involving “4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile” are not detailed .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of “4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile” are not available in the sources I found .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile and its derivatives are used in chemical synthesis. For example, Kim and Santilli (1969) described the preparation of 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles, demonstrating the compound's utility in synthesizing pyrimidine derivatives (Kim & Santilli, 1969).

Biological Activities and Applications

  • Rostamizadeh et al. (2013) synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives and evaluated their antibacterial activity, indicating the potential of these compounds in medicinal chemistry (Rostamizadeh et al., 2013).
  • Divate and Dhongade-Desai (2014) synthesized triazolo pyrimidine-6-carbonitrile derivatives from a related compound and identified one derivative as a promising anticonvulsant agent (Divate & Dhongade-Desai, 2014).

Material Science and Optoelectronics

  • Mikhaleva (2003) studied the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, indicating potential applications in material science and optoelectronics (Mikhaleva, 2003).

properties

IUPAC Name

6-oxo-4-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c17-10-12-14(11-6-2-1-3-7-11)19-15(20-16(12)21)13-8-4-5-9-18-13/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMPDLXOJHIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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